molecular formula C22H19ClF3NO5 B612172 沃鲁西替尼 CAS No. 1000023-04-0

沃鲁西替尼

货号: B612172
CAS 编号: 1000023-04-0
分子量: 469.8 g/mol
InChI 键: MRPGRAKIAJJGMM-OCCSQVGLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伏鲁西替尼是一种口服给药的细胞周期蛋白依赖性激酶 9 (CDK9) 选择性抑制剂。它在治疗血液系统恶性肿瘤和实体瘤方面显示出潜力。 CDK9 在细胞周期调控中起着至关重要的作用,包括调节癌症治疗靶点,如髓系白血病细胞分化蛋白 (MCL1) 和 MYC 原癌基因蛋白 (MYC) .

科学研究应用

伏鲁西替尼已广泛用于以下方面的研究:

    化学: 用作研究 CDK9 抑制的工具化合物。

    生物学: 研究其在调节基因转录和蛋白质降解中的作用。

    医学: 在治疗急性髓系白血病、慢性淋巴细胞白血病和弥漫性大 B 细胞淋巴瘤方面显示出潜力。 .

    工业: 在开发靶向癌症疗法方面具有潜在应用.

作用机制

伏鲁西替尼通过选择性抑制 CDK9 发挥作用,CDK9 是基因转录的关键调节因子。CDK9 控制 MCL1 和 MYC 的转录,这些蛋白在癌细胞中经常失调。 通过抑制 CDK9,伏鲁西替尼下调 MCL1 和 MYC,导致癌细胞增殖减少和凋亡增加 .

安全和危害

Voruciclib has been evaluated in a Phase 1 study to determine the safety, dose-limiting toxicities (DLT), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies . The study found that Voruciclib was generally well tolerated with no significant myelosuppression .

未来方向

Voruciclib is currently being evaluated in a Phase 1 trial for patients with acute myeloid leukemia (AML) and B-cell malignancies . Applications in solid tumors are also being considered where MYC is dysregulated . The results of these trials will determine the future directions of Voruciclib .

生化分析

Biochemical Properties

Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, Voruciclib indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .

Cellular Effects

Voruciclib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, Voruciclib decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of Voruciclib involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of Voruciclib as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, Voruciclib has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of Voruciclib can change over time, potentially influencing its efficacy and the design of treatment schedules .

Dosage Effects in Animal Models

While specific dosage effects of Voruciclib in animal models are not mentioned in the search results, it’s known that Voruciclib has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .

Metabolic Pathways

Voruciclib’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, Voruciclib can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .

Transport and Distribution

The specific transport and distribution mechanisms of Voruciclib within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that Voruciclib is distributed to areas of the cell where CDK9 is active .

Subcellular Localization

The specific subcellular localization of Voruciclib is not mentioned in the search results. As a CDK9 inhibitor, Voruciclib would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .

准备方法

伏鲁西替尼的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件是专有的,未公开披露。 工业生产方法通常涉及优化这些合成路线,以实现大规模生产,确保高产率和纯度 .

化学反应分析

伏鲁西替尼会发生各种化学反应,包括:

相似化合物的比较

伏鲁西替尼因其对 CDK9 的强效和选择性抑制而独一无二。类似的化合物包括:

伏鲁西替尼对 CDK9 的选择性和与其他癌症疗法协同作用的能力突出了其作为一种有价值的治疗剂的潜力。

属性

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000023-04-0
Record name Voruciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voruciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。